Weak Inhibition of Aldehyde Oxidase (AOX) and Tyrosinase Relative to Potent Benzoxazolone-Derived Inhibitors
5,6-Dimethyl-3H-benzooxazol-2-one displays IC50 values >1,000,000 nM against rabbit aldehyde oxidase (AOX) and 520,000 nM against mushroom tyrosinase [1]. In contrast, optimized benzoxazolone-based tyrosinase inhibitors frequently achieve IC50 values in the nanomolar to low micromolar range (e.g., 0.02–0.83 µM) [2]. This substantial potency gap (approximately 600- to >50,000-fold) positions the compound as a low-activity reference control or a starting scaffold requiring further optimization, rather than a lead-like inhibitor.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | AOX IC50 >1,000,000 nM; Tyrosinase IC50 = 520,000 nM |
| Comparator Or Baseline | Representative potent benzoxazolone-derived tyrosinase inhibitors: IC50 = 0.02–0.83 µM |
| Quantified Difference | Target compound is ≥600-fold less potent than potent analogs |
| Conditions | Rabbit liver cytosol AOX assay; mushroom tyrosinase assay |
Why This Matters
This quantitative inactivity profile defines the compound as a negative control or a minimal-activity scaffold, guiding researchers to select more potent analogs for target-based screening or to use this compound for baseline correction in enzyme assays.
- [1] BindingDB. BDBM50486235 (CHEMBL2228307): 5,6-dimethyl-3H-benzooxazol-2-one. Enzyme inhibition data. View Source
- [2] Park YJ, et al. Design, synthesis, and anti-melanogenic efficacy of 2-mercaptobenzoxazoles with nanomolar tyrosinase activity inhibition. Bioorg Med Chem Lett. 2020;30(5):126955. View Source
